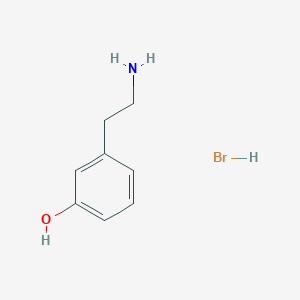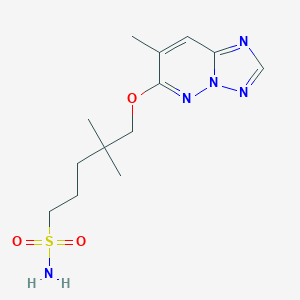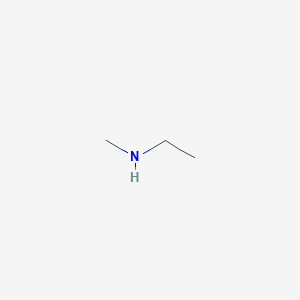
3-(2-Aminoethyl)phenol hydrobromide
Overview
Description
Mechanism of Action
Target of Action
It is structurally similar to dopamine , suggesting that it may interact with dopamine receptors in the body. Dopamine receptors play a crucial role in the nervous system, affecting mood, motivation, and the sensory experience of pleasure.
Mode of Action
Given its structural similarity to dopamine , it may act as an agonist at dopamine receptors, mimicking the effects of dopamine by binding to these receptors and inducing a response.
Biochemical Analysis
Biochemical Properties
3-(2-Aminoethyl)phenol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as cyclooxygenase 2 (COX-2) and nuclear factor-kappa B (NF-kB) . These interactions often involve binding to active sites or influencing the enzyme’s activity, leading to changes in cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of antioxidant enzymes and influence the expression of genes involved in oxidative stress responses . This modulation can lead to changes in cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit COX-2 activity, which plays a role in inflammatory responses . Additionally, it can influence gene expression by interacting with transcription factors such as NF-kB, leading to changes in the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under recommended storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant enzyme activity and reduced oxidative stress . At higher doses, it may cause toxic or adverse effects, including cellular damage and inflammation . These threshold effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, it has been shown to affect the metabolism of phenolic compounds, leading to changes in the levels of metabolites involved in oxidative stress responses . These interactions can have significant implications for cellular health and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation . These transport mechanisms ensure that the compound reaches its target sites within the cell, where it can exert its effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
m-Tyramine can be synthesized through the decarboxylation of m-tyrosine using aromatic amino acid decarboxylase . The process involves the following steps:
Starting Material: m-Tyrosine
Enzyme: Aromatic amino acid decarboxylase
Reaction Conditions: The reaction is typically carried out at physiological pH and temperature.
Industrial Production Methods
An efficient, green, and three-step biocatalytic synthesis method for the production of tyramine starting from serine in keratin acid hydrolysis wastewater has been developed . This method involves:
Serine Deaminase: Converts L-serine to L-tyrosine.
Tyrosine Phenol-Lyase: Converts L-serine to L-tyrosine.
Tyrosine Decarboxylase: Decarboxylates L-tyrosine to tyramine.
Chemical Reactions Analysis
Types of Reactions
m-Tyramine (hydrobromide) undergoes various chemical reactions, including:
Oxidation: m-Tyramine can be oxidized by monoamine oxidases (MAO) to produce 4-hydroxyphenylacetaldehyde.
Reduction: It can be reduced to form different derivatives.
Substitution: m-Tyramine can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Monoamine oxidases (MAO) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
Oxidation: 4-Hydroxyphenylacetaldehyde
Reduction: Reduced derivatives of m-tyramine
Substitution: Substituted derivatives of m-tyramine
Scientific Research Applications
m-Tyramine (hydrobromide) has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
m-Tyramine (hydrobromide) is similar to other trace amines such as para-tyramine and 3-methoxytyramine . it is unique in its specific effects on adrenergic and dopaminergic receptors. Similar compounds include:
para-Tyramine: Another positional isomer of tyramine with similar neuromodulatory effects.
3-Methoxytyramine: A metabolite of dopamine with distinct physiological effects.
Properties
IUPAC Name |
3-(2-aminoethyl)phenol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.BrH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6,10H,4-5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMQGDMHEGTVQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38449-59-1 | |
| Record name | 3-(2-aminoethyl)phenol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Hyperin 6/'/'-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)




![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)






